N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
Description
This compound belongs to the coumarin-derived family, characterized by a 2H-chromen-2-one core substituted with a butyl group at position 4 and an oxyacetyl-norvaline moiety at position 5.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-3-5-7-13-10-19(23)27-17-11-14(8-9-15(13)17)26-12-18(22)21-16(6-4-2)20(24)25/h8-11,16H,3-7,12H2,1-2H3,(H,21,22)(H,24,25) |
InChI Key |
ZHIQLSFZHQGMGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Butyl Group: The butyl group can be introduced at the 4-position of the chromen-2-one core through Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation of Norvaline: Norvaline is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated norvaline is then coupled with the chromen-2-one core using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can undergo various types of chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromen-2-one core and the acetylated norvaline moiety can be reduced to form alcohols.
Substitution: The butyl group at the 4-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The acetylated norvaline moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Overall, the compound may exert its effects through modulation of oxidative stress, inhibition of inflammatory pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Coumarin Derivatives
4-Methyl-2-oxo-2H-chromen-7-yl analogs ():
These compounds, such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides, share the 2-oxo-coumarin backbone but differ in substituents. The 4-methyl group in these analogs introduces moderate hydrophobicity compared to the 4-butyl group in the target compound. The butyl chain likely enhances lipophilicity (predicted logP increase by ~1.5 units) and membrane permeability, but may reduce aqueous solubility.- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl analogs (): The compound N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline (CID 3704258) features a fused cyclopentane ring at position 4, conferring rigidity and altering electronic properties. In contrast, the target compound’s 4-butyl substituent provides flexibility and extended van der Waals interactions.
Functional Group Variations
- Acylated Amino Acid Moieties: The norvaline residue in the target compound introduces a branched aliphatic side chain, differing from simpler glycine or alanine derivatives in analogs (e.g., ’s acetamides). This may influence hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
Biological Activity
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O5, with a molecular weight of 394.42 g/mol. The compound features a coumarin backbone modified with an acetamido group, which is known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.42 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds derived from coumarins exhibit various biological activities, including:
- Antioxidant Activity : The presence of the coumarin moiety contributes to free radical scavenging abilities, which can protect cells from oxidative stress.
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases like Alzheimer’s.
- Antimicrobial Properties : Coumarin derivatives are also noted for their antimicrobial effects against a range of pathogens.
In Vitro Studies
In vitro studies on related coumarin compounds have demonstrated significant inhibition of AChE, with IC50 values as low as 0.09 µM for some derivatives, suggesting potential for treating Alzheimer's disease . The structural modifications in this compound may similarly enhance its efficacy against these targets.
Cytotoxicity
A study involving palladium(II) complexes with coumarin ligands indicated that modifications to the coumarin structure can lead to varying degrees of cytotoxicity against cancer cell lines . Although specific data on this compound is limited, the trend suggests potential anticancer properties warranting further investigation.
Case Studies and Applications
- Neuroprotective Effects : Research into similar compounds has shown their ability to protect neuronal cells from hydrogen peroxide-induced damage. Such findings suggest that this compound could possess neuroprotective properties beneficial for neurodegenerative conditions.
- Antimicrobial Activity : Compounds with similar structures have been documented to exhibit antimicrobial effects against various bacteria and fungi, indicating that this compound may also be effective in this regard.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
